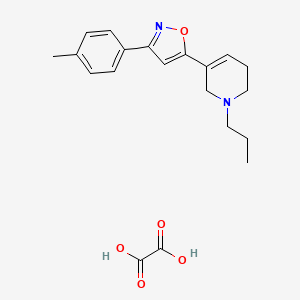

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

- PD-144418,也称为1,2,3,6-四氢-5-[3-(4-甲基苯基)-5-异恶唑基]-1-丙基吡啶,是一种有机化合物。

- 其化学式为C18H22N2O。

- PD-144418 作为σ-1 受体的选择性激动剂 .

准备方法

- 文献中没有广泛记录 PD-144418 的合成路线和反应条件。

- 工业生产方法可能涉及专有工艺。

化学反应分析

- PD-144418 可能发生各种反应,包括氧化、还原和取代反应。

- 这些反应中使用的常见试剂和条件尚未确定。

- 这些反应形成的主要产物没有明确报道。

科学研究应用

- PD-144418 在多个领域具有潜在的应用:

化学: 作为 σ-1 受体的配体,它有助于对受体功能和配体相互作用的研究。

生物学: 它可用于研究涉及 σ-1 受体的细胞过程。

医学: PD-144418 的抗精神病活性表明它在精神健康研究中的相关性。

作用机制

- PD-144418 通过 σ-1 受体发挥作用。

- 所涉及的分子靶点和途径仍处于研究之中。

相似化合物的比较

- PD-144418 的独特之处在于它对 σ-1 受体具有高亲和力和选择性。

- 现有的文献中没有明确列出类似化合物 .

生物活性

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole;oxalic acid, also known as PD 144418 oxalate, is a compound with significant biological activity primarily due to its high affinity for the sigma-1 receptor (σ1 receptor). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C20H24N2O5 and a molecular weight of approximately 372.42 g/mol. Its structure includes an oxazole ring and a pyridine derivative, which are known to play crucial roles in its interaction with biological systems. The unique combination of functional groups in this compound suggests diverse biological activities.

Sigma-1 Receptor Interaction

PD 144418 oxalate is recognized as a high-affinity and selective ligand for the σ1 receptor, with a binding affinity (Ki) of 0.08 nanomolar for σ1 receptors and significantly lower affinity for σ2 receptors (1377 nanomolar) . This selectivity makes it an important tool for studying the physiological roles of σ1 receptors in various biological processes, including:

- Neuroprotection : The σ1 receptor is implicated in neuroprotective mechanisms against neurodegenerative diseases.

- Psychiatric Disorders : Research indicates potential antipsychotic effects, making it relevant in studies related to schizophrenia and depression .

Pharmacological Applications

Research has highlighted several pharmacological activities associated with PD 144418 oxalate:

- Antidepressant Effects : Studies have shown that this compound can modulate neurotransmitter release, which is crucial for mood regulation.

- Antinociceptive Properties : It has been observed to reduce pain responses in animal models, suggesting potential use in pain management therapies.

- Antitumor Activity : Preliminary data indicate that compounds with similar structures may exhibit anticancer properties .

The mechanism by which PD 144418 exerts its effects involves binding to the σ1 receptor, leading to modulation of various intracellular signaling pathways. This interaction influences:

- Calcium Ion Channels : Modulation of calcium signaling pathways can affect neuronal excitability and neurotransmitter release.

- Cell Survival Pathways : Activation of σ1 receptors has been linked to enhanced cell survival in stress conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of PD 144418 oxalate:

These studies underscore the potential therapeutic applications of compounds related to PD 144418 oxalate.

属性

CAS 编号 |

154130-99-1 |

|---|---|

分子式 |

C18H22N2O |

分子量 |

282.4 g/mol |

IUPAC 名称 |

3-(4-methylphenyl)-5-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C18H22N2O/c1-3-10-20-11-4-5-16(13-20)18-12-17(19-21-18)15-8-6-14(2)7-9-15/h5-9,12H,3-4,10-11,13H2,1-2H3 |

InChI 键 |

FOQRKFCLRMMKAT-UHFFFAOYSA-N |

SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |

规范 SMILES |

CCCN1CCC=C(C1)C2=CC(=NO2)C3=CC=C(C=C3)C |

同义词 |

1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine Oxalate; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。